![molecular formula C13H15ClO2 B193661 4-(4-Chlorophenyl)cyclohexanecarboxylic acid CAS No. 49708-81-8](/img/structure/B193661.png)
4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Overview
Description
“4-(4-Chlorophenyl)cyclohexanecarboxylic acid” is a chemical compound that has been used in various studies and applications. It is an impurity of Atovaquone, a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport and possesses antipneumocystic activity . It has also been used as a reactant in the synthesis of novel hydrazone derivatives as antimicrobial agents .
Molecular Structure Analysis
The molecular formula of “4-(4-Chlorophenyl)cyclohexanecarboxylic acid” is C13H15ClO2. It has an average mass of 238.710 Da and a monoisotopic mass of 238.076050 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Chlorophenyl)cyclohexanecarboxylic acid” include a density of 1.2±0.1 g/cm3, a boiling point of 387.1±42.0 °C at 760 mmHg, and a flash point of 187.9±27.9 °C. It has a molar refractivity of 63.1±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 194.8±3.0 cm3 .Scientific Research Applications
Organocatalysis and Asymmetric Synthesis
4-(4-Chlorophenyl)cyclohexanecarboxylic acid serves as a valuable building block in organocatalysis. Researchers have explored its use as a chiral auxiliary for asymmetric synthesis. By incorporating this compound into reaction pathways, chemists can achieve stereocontrolled transformations and create complex molecules with high enantioselectivity .
Impurity in Drug Synthesis
Interestingly, this compound is an impurity found in the synthesis of Atovaquone, a hydroxynaphthoquinone derivative. Atovaquone inhibits mitochondrial electron transport and exhibits antipneumocystic activity. Understanding the presence of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid as an impurity is crucial for drug development and quality control .
Crystallography and Structural Studies
The crystal structure of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid has been investigated using X-ray crystallography. The monoclinic crystal system reveals specific atomic arrangements, bond lengths, and angles. Such studies contribute to our understanding of molecular interactions and solid-state properties .
Medicinal Chemistry and Drug Design
Researchers explore the potential of this compound in medicinal chemistry. By modifying its structure, scientists aim to develop novel drugs targeting specific biological pathways. Investigating its pharmacological properties and interactions with biological receptors is essential for drug discovery .
Polymer Science and Material Applications
4-(4-Chlorophenyl)cyclohexanecarboxylic acid can be incorporated into polymer matrices. Its functional groups allow for covalent bonding with other monomers, leading to the creation of new materials. Researchers investigate its role in enhancing polymer properties, such as mechanical strength, thermal stability, and solubility .
Green Chemistry and Sustainable Synthesis
As interest in sustainable chemistry grows, this compound finds applications in greener synthetic routes. Researchers explore its use as a catalyst or reagent in environmentally friendly reactions. By minimizing waste and energy consumption, 4-(4-Chlorophenyl)cyclohexanecarboxylic acid contributes to sustainable chemical processes .
Mechanism of Action
Target of Action
It is known to be an impurity of atovaquone , a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport .
Mode of Action
As an impurity of Atovaquone, it may share similar interactions, which involve the inhibition of mitochondrial electron transport .
Biochemical Pathways
Given its association with Atovaquone, it might influence the mitochondrial electron transport chain
Result of Action
As an impurity of Atovaquone, it may share similar effects, which include antipneumocystic activity .
properties
IUPAC Name |
4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXDIEYTMQYWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964358 | |
Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
CAS RN |
95233-37-7, 49708-81-8 | |
Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95233-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(4-chlorophenyl)cyclohexanecarboxylic acid in the synthesis of atovaquone, and how does the new synthesis method compare to the existing commercial route?
A1: 4-(4-chlorophenyl)cyclohexanecarboxylic acid is a crucial starting material in the synthesis of atovaquone, an anti-pneumocystic agent. [, ] The newly developed synthesis method utilizes this compound to react with 1,4-isochromandione through a series of bromination, Rosenmund reduction, and rearrangement reactions to produce atovaquone. This new method offers significant advantages over the existing commercial route. Firstly, it employs readily available and cost-effective starting materials like phthalic anhydride. Secondly, it avoids the use of expensive reagents and inefficient silver-promoted chemistry, resulting in a more sustainable and high-yielding process. [, ]
Q2: Beyond atovaquone synthesis, how has 4-(4-chlorophenyl)cyclohexanecarboxylic acid been explored for its antimicrobial potential?
A2: Researchers have investigated the antimicrobial properties of various derivatives of 4-(4-chlorophenyl)cyclohexanecarboxylic acid. Specifically, (E)-4-(substituted phenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives have been synthesized and evaluated for their antibacterial activity. [] These derivatives were synthesized via reactions with substituted acetophenones. While some derivatives demonstrated good antibacterial activity against both gram-positive and gram-negative bacteria, others showed moderate or no activity. This highlights the potential of modifying the 4-(4-chlorophenyl)cyclohexanecarboxylic acid structure to create novel antimicrobial agents. []
Q3: Can you elaborate on the Rosenmund reduction step involved in utilizing 4-(4-chlorophenyl)cyclohexanecarboxylic acid for atovaquone synthesis?
A3: The Rosenmund reduction plays a vital role in converting 4-(4-chlorophenyl)cyclohexanecarboxylic acid into a key intermediate, 4-(4-chlorophenyl)cyclohexanecarboxaldehyde. This aldehyde is then further reacted to ultimately yield atovaquone. [] The researchers developed and successfully demonstrated a robust Rosenmund reduction method on a pilot-plant scale, signifying its scalability and potential for industrial application in atovaquone production. [] This emphasizes the significance of this specific chemical transformation in achieving a more efficient and sustainable manufacturing process for this essential pharmaceutical compound.
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